molecular formula C15H15ClF3N3O3 B4178196 N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide

N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide

Cat. No. B4178196
M. Wt: 377.74 g/mol
InChI Key: RICUPSPMXHDDCN-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide, commonly known as CTAP, is a synthetic compound that belongs to the class of piperazine derivatives. CTAP has gained significant attention in the scientific community due to its potential application in various research fields, including neuroscience, pharmacology, and physiology.

Mechanism of Action

CTAP acts as a selective antagonist for the μ-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain management and addiction. CTAP binds to the μ-opioid receptor and prevents the binding of endogenous opioids, such as endorphins, to the receptor. This results in a decrease in the activation of the μ-opioid receptor and a reduction in its downstream signaling pathways.
Biochemical and Physiological Effects:
CTAP has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to decrease the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the activation of the μ-opioid receptor. CTAP has also been shown to reduce anxiety-like behavior in animal models by blocking the activation of the μ-opioid receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTAP is its selectivity for the μ-opioid receptor, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes. However, CTAP has some limitations, including its low solubility in water, which can make it challenging to administer in vivo. Additionally, CTAP has a short half-life, which can limit its efficacy in long-term experiments.

Future Directions

CTAP has significant potential for future research in various fields, including neuroscience, pharmacology, and physiology. Some potential future directions for research include the investigation of the role of the μ-opioid receptor in the regulation of stress and anxiety, the development of more potent and selective CTAP analogs, and the investigation of the potential therapeutic applications of CTAP in the treatment of addiction and pain management.
Conclusion:
In conclusion, CTAP is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various research fields, including neuroscience, pharmacology, and physiology. CTAP acts as a selective antagonist for the μ-opioid receptor and has various biochemical and physiological effects, including the reduction of the rewarding effects of drugs of abuse and the reduction of anxiety-like behavior. CTAP has some advantages and limitations for lab experiments, and there are several potential future directions for research in this field.

Scientific Research Applications

CTAP has been extensively used in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist for the μ-opioid receptor, which plays a crucial role in pain management and addiction. CTAP has also been used to study the role of the μ-opioid receptor in reward processing and drug addiction. Additionally, CTAP has been used to investigate the role of the μ-opioid receptor in the regulation of stress and anxiety.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(2,2,2-trifluoroacetyl)piperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3N3O3/c1-8-9(16)3-2-4-10(8)21-12(23)7-11-13(24)20-5-6-22(11)14(25)15(17,18)19/h2-4,11H,5-7H2,1H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICUPSPMXHDDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC2C(=O)NCCN2C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)piperazin-2-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-2-methylphenyl)-2-[3-oxo-1-(trifluoroacetyl)-2-piperazinyl]acetamide

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